molecular formula C23H21N3O B2723326 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide CAS No. 955325-29-8

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide

Cat. No. B2723326
M. Wt: 355.441
InChI Key: ZOMRGOCAGYIMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Antitumor Activity

New derivatives of benzothiazole, structurally similar to the compound , have been synthesized and evaluated for their antitumor activity against a range of human tumor cell lines. Notably, certain derivatives exhibited considerable anticancer activity, suggesting potential therapeutic applications in oncology (Yurttaş, Tay, & Demirayak, 2015).

Crystal Structures and Computational Studies

Research into novel pyrone derivatives, including compounds structurally related to "2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide", has led to the discovery of new compounds with unique crystal structures. Computational studies, including density functional theory (DFT) and molecular docking simulations, have been employed to understand their intermolecular interactions and potential binding modes within biological targets (Sebhaoui et al., 2020).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, suggesting their potential use in dye-sensitized solar cells (DSSCs) and as inhibitors for specific proteins. Molecular docking studies have been conducted to explore these compounds' binding affinities, indicating applications beyond traditional pharmaceuticals (Mary et al., 2020).

Antimicrobial Activity

The synthesis of benzimidazole derivatives has revealed compounds with significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). This research suggests the potential for developing new antimicrobial agents to combat resistant bacterial strains (Chaudhari et al., 2020).

Quantum Calculations and Bioactivity

Novel sulphonamide derivatives have been synthesized and subjected to quantum calculations to correlate their antimicrobial activity with theoretical parameters. These studies provide a foundation for designing new compounds with enhanced bioactivity through computational chemistry (Fahim & Ismael, 2019).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose safety and health hazards1.


properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-17-9-5-6-12-19(17)25-23(27)16-26-21-14-8-7-13-20(21)24-22(26)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMRGOCAGYIMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide

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